molecular formula C11H14N4OS B1384591 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1248559-66-1

2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

货号: B1384591
CAS 编号: 1248559-66-1
分子量: 250.32 g/mol
InChI 键: IXINRPHYUKVKRY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context of Thieno[3,2-d]pyrimidine Derivatives

The thieno[3,2-d]pyrimidine scaffold has emerged as one of the most significant heterocyclic frameworks in modern medicinal chemistry, with its development spanning several decades of intensive research. Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine. This structural similarity to naturally occurring nucleotides has made them attractive targets for pharmaceutical development since their initial discovery.

The historical development of thieno[3,2-d]pyrimidine derivatives can be traced back to the recognition that fused heterocyclic systems could serve as bioisosteres for naturally occurring purines. Over the last two decades, many thienopyrimidines have been found to exhibit a variety of pronounced activities, leading to extensive pharmaceutical research and development efforts. The three fundamental thienopyrimidine systems—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—each represent distinct isomeric forms that have been systematically studied for their biological activities.

The evolution of thieno[3,2-d]pyrimidine research has been particularly remarkable, with significant advances occurring in the synthesis and biological evaluation of these compounds. Early synthetic approaches focused on the construction of the basic heterocyclic framework, while modern research has expanded to include sophisticated structure-activity relationship studies and targeted therapeutic applications. The development of efficient synthetic methodologies has enabled researchers to explore diverse substitution patterns, leading to the discovery of compounds with enhanced biological activities and improved pharmacological profiles.

Significance in Heterocyclic Chemistry Research

Thieno[3,2-d]pyrimidine derivatives occupy a central position in heterocyclic chemistry research due to their unique structural characteristics and versatile synthetic accessibility. The thieno[3,2-d]pyrimidine ring framework comprises a significant class of heterocyclics that serve as a promising platform showing different pharmacological activities. These compounds represent fused heterocyclic ring systems that structurally resemble purines, making them particularly valuable for biological investigations.

The significance of these compounds in heterocyclic chemistry extends beyond their structural novelty to encompass their role as versatile building blocks for drug discovery. Thienopyrimidines are fused heterocyclic ring systems that structurally can be considered as adenine, the purine base that is found in both deoxyribonucleic acid and ribonucleic acid bioisosteres. This structural relationship has made them particularly attractive for researchers seeking to develop new therapeutic agents that can interact with biological systems through purine-like mechanisms.

The synthetic versatility of thieno[3,2-d]pyrimidine derivatives has been demonstrated through numerous synthetic methodologies developed over the years. Various synthetic pathways involving the construction of the pyrimidine or the thiophene ring have been reported in the literature to access polysubstituted thienopyrimidines. These synthetic approaches have enabled researchers to explore extensive structure-activity relationships and optimize biological activities for specific therapeutic targets.

Current research in heterocyclic chemistry continues to emphasize the importance of thieno[3,2-d]pyrimidine derivatives as privileged scaffolds. The interest in thieno[3,2-d]pyrimidine cores for pharmaceutical products makes this scaffold an exceptionally helpful building block for organic chemistry. Researchers have developed innovative synthetic strategies that allow for the introduction of diverse functional groups and substitution patterns, enabling the fine-tuning of biological activities for specific applications.

Position Within the Field of Medicinal Chemistry

Within the broader field of medicinal chemistry, thieno[3,2-d]pyrimidine derivatives have established themselves as important pharmacophores with demonstrated therapeutic potential across multiple disease areas. The compound 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one represents a specific example of how structural modifications to the thieno[3,2-d]pyrimidine scaffold can result in compounds with enhanced biological activities.

Recent medicinal chemistry research has demonstrated the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in cancer treatment. Focal adhesion kinase inhibitors based on thieno[3,2-d]pyrimidine scaffolds have shown excellent potencies against fms related receptor tyrosine kinase 3 mutants as well as focal adhesion kinase. These compounds have demonstrated remarkable inhibition of recalcitrant fms related receptor tyrosine kinase 3 mutants, including F691L, that cause drug resistance, indicating their potential for treating relapsed acute myeloid leukemia.

The application of thieno[3,2-d]pyrimidine derivatives extends to various other therapeutic areas, including metabolic disorders. Novel thieno[3,2-d]pyrimidine derivatives have been discovered as G-protein-coupled receptor 119 agonists through bioisosteric replacement strategies. These compounds have exhibited potent agonistic activity for G-protein-coupled receptor 119 in cell-based assays and have shown excellent pharmacokinetic profiles in rodent studies, making them promising candidates for type II diabetes treatment.

Thieno[3,2-d]pyrimidine derivatives have also demonstrated significant potential as enzyme inhibitors. Various thieno[3,2-d]pyrimidine derivatives have been synthesized as selective human nucleoside triphosphate diphosphohydrolase inhibitors through sequential aromatic nucleophilic substitution reactions followed by Suzuki reactions. These compounds have shown selective inhibition of different human nucleoside triphosphate diphosphohydrolase isozymes with submicromolar inhibition constants, indicating their potential for therapeutic applications targeting purinergic signaling pathways.

The position of thieno[3,2-d]pyrimidine derivatives in medicinal chemistry is further strengthened by their application in targeting kinase pathways involved in cancer progression. Janus kinase 3 is predominantly expressed in hematopoietic cells and has been a promising therapeutic target for the treatment of B-cell lymphoma. Thieno[3,2-d]pyrimidines harboring acrylamide pharmacophores have been synthesized as potent covalent Janus kinase 3 inhibitors with inhibition constants below 10 nanomolar, demonstrating their potential for cancer therapy.

Current Research Landscape and Importance

The current research landscape for thieno[3,2-d]pyrimidine derivatives reflects a dynamic and rapidly evolving field with significant promise for therapeutic applications. Contemporary research efforts have focused on developing structure-activity relationships that can guide the rational design of more potent and selective compounds. Two series of substituted thieno[3,2-d]pyrimidine derivatives as enhancer of zeste homolog 2 inhibitors have been synthesized via structural modifications of tazemetostat.

Recent computational approaches have enhanced the drug discovery process for thieno[3,2-d]pyrimidine derivatives. In silico design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives for cancer therapy have been conducted with a focus on identifying the potential of these compounds primarily toward ataxia telangiectasia mutated and rad3-related kinase inhibition. These computational predictions, followed by synthesis and cancer cell viability studies, have aimed to develop the core as phosphatidylinositol 3-kinase-related kinase inhibitors for cancer therapy.

The importance of thieno[3,2-d]pyrimidine derivatives in current medicinal chemistry research is evidenced by the breadth of biological targets being investigated. Current research on thieno[3,2-d]pyrimidines elucidates their biological importance in anti-cancer, anti-infectious, anticonvulsant, anti-diabetic, central nervous system, and osteoporosis drug discoveries. This diverse range of applications demonstrates the versatility of the thieno[3,2-d]pyrimidine scaffold and its potential for addressing multiple therapeutic needs.

Table 1: Recent Therapeutic Applications of Thieno[3,2-d]pyrimidine Derivatives

Therapeutic Target Biological Activity Inhibition Constant Range Reference Year
Focal Adhesion Kinase Dual FAK/FLT3 Inhibition 1.5 nM (ATR kinase) 2021
G-protein-coupled Receptor 119 Agonistic Activity Not specified 2023
Human NTPDase Isozymes Selective Enzyme Inhibition 0.13-0.62 μM 2023
Janus Kinase 3 Covalent Kinase Inhibition 1.8-1.9 nM 2020
Enhancer of Zeste Homolog 2 Antitumor Activity 0.55-1.68 μM 2023

The current research emphasis on thieno[3,2-d]pyrimidine derivatives also extends to improving synthetic methodologies and developing more environmentally friendly approaches. Greener and efficient methods for nucleophilic aromatic substitution on thieno[3,2-d]pyrimidine derivatives have been developed, demonstrating good to excellent yields for desired compounds under optimized reaction conditions. These methodological advances support the continued development of thieno[3,2-d]pyrimidine derivatives as therapeutic agents.

Table 2: Synthetic Efficiency of Thieno[3,2-d]pyrimidine Derivatives

Substitution Pattern Reaction Yield Synthetic Method Product Type
Piperidine Substitution 86% Nucleophilic Substitution 4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine
Morpholine Substitution 83% Nucleophilic Substitution Dimethyl-morpholine derivative
Adamantyl Substitution 77% Nucleophilic Substitution N-Adamantyl derivative
Trifluoromethyl Substitution 71% Nucleophilic Substitution N-Trifluoromethylphenyl derivative

The future direction of thieno[3,2-d]pyrimidine research continues to emphasize the development of compounds with improved selectivity and potency profiles. The identification of structure-activity relationships that govern biological activity has become increasingly sophisticated, enabling researchers to design compounds with enhanced therapeutic indices. The continued investigation of thieno[3,2-d]pyrimidine derivatives represents a promising avenue for addressing unmet medical needs across multiple therapeutic areas.

属性

IUPAC Name

2-(3-aminopiperidin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c12-7-2-1-4-15(6-7)11-13-8-3-5-17-9(8)10(16)14-11/h3,5,7H,1-2,4,6,12H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXINRPHYUKVKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[3,2-d]pyrimidine core . The subsequent introduction of the piperidine ring is achieved through nucleophilic substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield thieno[3,2-d]pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 2-position of the thieno[3,2-d]pyrimidin-4(3H)-one core significantly influences melting points, solubility, and synthetic yields. Key comparisons include:

Compound Substituent Melting Point (°C) Yield (%) Reference
2-(tert-Butylamino) derivative (4o) tert-Butylamino 289–291 19
2-(Isopropylamino) derivative (4q) Isopropylamino Not reported 21
2-(Cyclopentylamino) derivative (28e) Cyclopentylamino Not reported Not given
Pyrazole-substituted derivative (6b) Pyrazol-1-yl 183–185 72
Target Compound 3-Aminopiperidin-1-yl Not reported Not given Inferred
  • Melting Points: Bulky substituents like tert-butylamino (4o) result in higher melting points (289–291°C) compared to pyrazole derivatives (183–185°C). The 3-aminopiperidinyl group, being polar and rigid, may similarly elevate melting points relative to non-polar groups.
  • Synthetic Yields: Pyrazole derivatives (e.g., 6b) exhibit higher yields (72%) due to straightforward coupling reactions, whereas tert-butylamino derivatives (4o) require multistep syntheses with lower yields (19%) .

Structural and Computational Insights

Molecular Docking and Substituent Orientation

  • Rigidification Effects: Rigidification of the 2-position substituent (e.g., cyclopentylamino in 28e) improves PDE7 inhibition by aligning the carbonyl group with Lys67 in the binding pocket . The 3-aminopiperidinyl group’s conformational flexibility may require optimization for target engagement.
  • Isomer Comparisons: Thieno[3,2-d]pyrimidin-4(3H)-one derivatives (e.g., 4o) exhibit distinct activity compared to thieno[2,3-d] isomers due to differences in ring planarity and electronic distribution .

生物活性

Overview

2-(3-Aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core fused with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes and pathways involved in various diseases.

Targets

The primary biological targets of this compound include:

  • Bruton’s Tyrosine Kinase (BTK) : A critical enzyme in B cell receptor signaling, which is pivotal in the proliferation and survival of B cells.
  • Cytochrome bd oxidase (Cyt-bd) : An enzyme involved in the respiratory chain of Mycobacterium tuberculosis.

Mode of Action

The compound acts by inhibiting BTK and Cyt-bd, leading to significant biochemical effects:

  • Inhibition of BTK : This results in the suppression of B cell proliferation and modulation of immune responses.
  • Inhibition of Cyt-bd : Disruption of the bacterial respiratory chain impairs the growth and survival of Mycobacterium tuberculosis, making this compound a potential candidate for anti-tuberculosis therapies.

Cellular Effects

Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines, including:

  • SU-DHL-6
  • WSU-DLCL-2
  • K562

This antiproliferative effect is attributed to its ability to induce apoptosis and inhibit cell cycle progression in these cancer cells.

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties, suggesting good absorption, distribution, metabolism, and excretion (ADME) characteristics conducive to bioavailability.

Case Studies

Several studies have demonstrated the efficacy of this compound in various experimental models:

  • Cancer Models : In vitro studies showed that treatment with this compound led to significant reductions in cell viability across multiple cancer lines.
  • Tuberculosis Models : The compound exhibited effective inhibition of Mycobacterium tuberculosis growth in laboratory settings, highlighting its potential as an anti-tubercular agent.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
Thieno[2,3-d]pyrimidin-4(3H)-onesSimilar core structureVariable activity
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivativesRelated derivativesAnticancer properties

The unique presence of the amino group on the piperidine ring distinguishes this compound from other similar compounds, enhancing its biological activity profile.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via Pd-catalyzed C–C and C–N cross-coupling reactions. For example, coupling 6-bromo intermediates with amines (e.g., tert-butylamine) under Suzuki-Miyaura conditions achieves substitution at position 6 of the thienopyrimidinone core. Optimization strategies include:

  • Using ligands like Pd(PPh₃)₄ to enhance catalytic efficiency .
  • Adjusting solvent systems (e.g., dichloromethane/methanol gradients for purification) to improve yield and purity .
  • Reducing nitro derivatives (e.g., with iron powder in acetic acid) to introduce amino groups, though yields may vary (19–32%) depending on substituents .

Q. Which spectroscopic techniques are critical for characterizing thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Essential for confirming substitution patterns. For instance, aromatic protons in the thiophene ring resonate at δ 7.1–7.6 ppm, while piperidinyl protons appear at δ 1.4–3.8 ppm .
  • HRMS : Validates molecular formulas (e.g., m/z 400.1914 for C₁₉H₂₆N₇OS⁺) .
  • IR : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and NH/amine groups (~3300 cm⁻¹) .

Q. How are thieno[3,2-d]pyrimidin-4(3H)-one derivatives purified, and what challenges arise during crystallization?

  • Methodology : Flash chromatography (e.g., dichloromethane/methanol) is standard. Crystallization in solvents like isopropanol or acetic acid is effective, but high melting points (>250°C) may necessitate prolonged heating or solvent mixtures . Challenges include low solubility of nitro-reduced products, requiring trituration in diethyl ether .

Advanced Research Questions

Q. How do structural modifications at positions 2 and 6 influence in vitro antimalarial or anticancer activity?

  • Methodology :

  • Antimalarial SAR : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced activity against Plasmodium falciparum (IC₅₀ < 1 µM), likely due to increased membrane permeability .
  • Anticancer SAR : Substitution with 3-methylpyrazole (e.g., simurosertib) improves kinase inhibition (e.g., Pim-1) by enhancing hydrogen bonding with ATP-binding pockets .
  • Data contradiction : Discrepancies in activity between studies may stem from assay conditions (e.g., parasite strain variability) or substituent positional effects .

Q. What computational approaches guide the design of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDE7 inhibitors?

  • Methodology :

  • Molecular docking : Tools like OpenEye’s Fred Receptor 2.2.5 predict binding modes. For PDE7, cyclopentylamino groups at position 2 optimize hydrophobic interactions, while bulky 6-substituents reduce selectivity .
  • Ligand efficiency : Fragment-sized derivatives (e.g., compound 10 ) balance potency and pharmacokinetics by minimizing molecular weight while retaining nanomolar IC₅₀ values .

Q. How can synthetic routes be adapted to avoid toxic reagents like POCl₃ while maintaining efficiency?

  • Methodology :

  • Green chemistry : Using formamide cyclization at 140°C directly yields the thienopyrimidinone core, bypassing POCl₃-dependent chlorination steps .
  • Catalyst recycling : Pd-based catalysts recoverable via filtration reduce waste in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。